3,6-Dichloro-4-methoxypyridazine
Overview
Description
3,6-Dichloro-4-methoxypyridazine is an organic compound with the molecular formula C5H4Cl2N2O. It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at positions 3 and 6, and a methoxy group at position 4 on the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-4-methoxypyridazine typically involves the methoxylation of 3,6-dichloropyridazine. One common method includes the reaction of 3,6-dichloropyridazine with sodium methoxide in methanol. The reaction is carried out under reflux conditions, leading to the substitution of a chlorine atom with a methoxy group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically conducted at elevated temperatures and may involve additional purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloro-4-methoxypyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 3 and 6 can be substituted by nucleophiles such as amines, leading to the formation of 3,6-dichloro-4-amino pyridazines.
Methoxylation: Further methoxylation can occur, resulting in compounds like 6-chloro-3,4-dimethoxypyridazine.
Common Reagents and Conditions:
Sodium Methoxide in Methanol: Used for methoxylation reactions.
Amines: Used for nucleophilic substitution reactions.
Major Products:
3,6-Dichloro-4-amino pyridazines: Formed from nucleophilic substitution with amines.
6-Chloro-3,4-dimethoxypyridazine: Formed from further methoxylation.
Scientific Research Applications
3,6-Dichloro-4-methoxypyridazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-methoxypyridazine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
3,6-Dichloro-4-methylpyridazine: Similar in structure but with a methyl group instead of a methoxy group.
6-Chloro-3,4-dimethoxypyridazine: Formed from further methoxylation of 3,6-Dichloro-4-methoxypyridazine.
3,4,6-Trichloropyridazine: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,6-dichloro-4-methoxypyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-10-3-2-4(6)8-9-5(3)7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKKBTJZLBPUGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423300 | |
Record name | 3,6-dichloro-4-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70952-62-4 | |
Record name | 3,6-dichloro-4-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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